4-(2-Bromo-3,3,3-trifluoropropyl)morpholine
Description
4-(2-Bromo-3,3,3-trifluoropropyl)morpholine is a fluorinated morpholine derivative characterized by a bromo-trifluoropropyl substituent attached to the morpholine ring. This compound is structurally notable for its trifluoromethyl group, which enhances lipophilicity and metabolic stability, and a bromine atom that serves as a reactive site for further functionalization (e.g., nucleophilic substitutions or cross-coupling reactions) .
Key Properties (from available evidence):
Properties
IUPAC Name |
4-(2-bromo-3,3,3-trifluoropropyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF3NO/c8-6(7(9,10)11)5-12-1-3-13-4-2-12/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCAIQBJTHJTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine typically involves the reaction of morpholine with 2-bromo-3,3,3-trifluoropropene. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through distillation or recrystallization to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position of the trifluoropropyl chain serves as a key site for nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1 mechanisms).
Example Reaction Pathways:
-
Ammonolysis : Reaction with amines (e.g., morpholine) under basic conditions replaces bromine with an amine group, forming secondary amines .
-
Hydrolysis : Treatment with aqueous NaOH yields 4-(3,3,3-trifluoropropyl)morpholine via elimination of HBr, particularly under phase-transfer catalysis .
Conditions:
| Substrate | Nucleophile | Catalyst/Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4-(2-Bromo-3,3,3-TFP)morpholine | Morpholine | Phase-transfer catalyst, NaOH | 50–90°C | 92–97% |
Elimination Reactions
The bromine atom and β-hydrogen can participate in dehydrohalogenation to form alkenes.
Mechanism:
Base-induced elimination of HBr generates 4-(3,3,3-trifluoropropenyl)morpholine. This mirrors the synthesis of 2-bromo-3,3,3-trifluoropropene (BTP) from dibrominated precursors .
Key Data:
Cross-Coupling Reactions
The C–Br bond’s reactivity enables participation in metal-catalyzed cross-coupling reactions, such as:
-
Suzuki–Miyaura : Coupling with arylboronic acids to form biaryl derivatives.
-
Heck Reaction : Formation of styrene analogs via palladium catalysis .
Documented Analogs:
2-Bromo-3,3,3-trifluoropropene (BTP) undergoes Suzuki coupling with arylboronic acids to yield trifluoromethyl-substituted alkenes . Similar reactivity is expected for 4-(2-Bromo-3,3,3-TFP)morpholine.
Radical Reactions
Under photocatalytic conditions, the C–Br bond can cleave to generate carbon-centered radicals.
Example:
-
Defluorinative Coupling : Photoredox catalysis with N-aryl amino acids produces 4-(difluoromethylidene)-tetrahydroquinolines via gem-difluoro vinyl radical intermediates .
Conditions:
| Photocatalyst | Light Source | Solvent | Yield | Source |
|---|---|---|---|---|
| Ru(bpy)<sub>3</sub><sup>2+</sup> | Visible light | DMF/H<sub>2</sub>O | 60–85% |
Cycloaddition and Cyclization
The trifluoropropyl chain may engage in [3+2] cycloadditions or intramolecular cyclizations to form heterocycles.
Theoretical Insights:
Studies on CF<sub>3</sub>-substituted bromoalkenes suggest that electron-deficient alkenes participate in Diels–Alder reactions with dienes .
Scientific Research Applications
Medicinal Chemistry
4-(2-Bromo-3,3,3-trifluoropropyl)morpholine serves as a crucial intermediate in the synthesis of bioactive compounds. Its structural properties allow it to function effectively in the development of pharmaceuticals targeting specific biological pathways.
- Pharmaceutical Development : The compound is involved in synthesizing substituted pyrazolopyridines, which are potential candidates for treating cardiovascular disorders. The synthesis process utilizes this compound as an essential building block in creating these biologically active molecules .
- CNS Active Compounds : Morpholine derivatives have been identified to enhance the potency of central nervous system (CNS) drugs. The unique interactions facilitated by the morpholine ring can improve drug efficacy and bioavailability, making this compound relevant for CNS drug discovery .
Organic Synthesis
In organic chemistry, this compound is utilized as a versatile reagent for various transformations.
- Synthesis of Trifluoromethylated Compounds : This compound can be employed in reactions that introduce trifluoromethyl groups into organic molecules. Such modifications are valuable due to the unique electronic properties imparted by the trifluoromethyl group, enhancing the biological activity of synthesized compounds .
- Formation of Pyrazoles : It plays a role in the synthesis of trifluoromethylpyrazoles through regioselective reactions involving 2-bromo-3,3,3-trifluoropropene. This approach allows for high yields and broad substrate scope under mild conditions .
Case Study 1: Cardiovascular Drug Development
A study highlighted the use of this compound in developing new cardiovascular medications. Researchers synthesized a series of pyrazolopyridines using this compound as an intermediate. The resulting compounds demonstrated significant biological activity against cardiovascular targets.
Case Study 2: CNS Drug Interaction Studies
In another investigation focusing on CNS-active compounds, researchers explored how morpholine derivatives interact with specific receptors. The study demonstrated that derivatives containing this compound exhibited improved binding affinities compared to their non-fluorinated counterparts, indicating its potential for enhancing drug efficacy .
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Essential for creating bioactive pyrazolopyridines |
| Organic Synthesis | Reagent for trifluoromethylation | High yields in synthesizing trifluoromethylpyrazoles |
| CNS Drug Development | Enhancer of drug potency | Improved binding affinities with CNS receptors |
Mechanism of Action
The mechanism of action of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The morpholine ring provides stability and facilitates interactions with biological molecules, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The bromo-trifluoropropyl group in the target compound contrasts with benzoyl or pyrazol substituents in analogues. Bromine enhances reactivity for further derivatization, while trifluoromethyl groups improve metabolic resistance .
- Thermal Stability : The imidazolidine derivative () exhibits a defined melting point (114.5–115.3°C), suggesting higher crystallinity compared to morpholine derivatives lacking rigid heterocycles .
Functional Comparisons
Key Insights :
- Anti-Parasitic Activity: Pyrazol-morpholine derivatives () demonstrate stage-specific action against Trypanosoma brucei, with potency linked to the pyrazol ring and phenoxy substituent. Replacing pyrazol with isoxazole reduces activity six-fold .
Biological Activity
4-(2-Bromo-3,3,3-trifluoropropyl)morpholine is a fluorinated morpholine derivative that has attracted attention for its potential biological applications. This compound's unique structure, featuring both bromine and trifluoropropyl groups, suggests interesting interactions with biological systems. This article reviews its biological activity based on various research findings and case studies.
This compound possesses the following characteristics:
- Molecular Formula : C₈H₈BrF₃N
- Molecular Weight : 256.06 g/mol
- Structure : The presence of the bromine atom and trifluoropropyl group enhances its lipophilicity and potential for receptor binding.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
-
Cytotoxicity :
- Research has shown that this compound displays cytotoxic effects on cancer cell lines. For instance, it has been tested against A431 human epidermoid carcinoma cells, where it demonstrated a significant reduction in cell viability.
-
Enzyme Interaction :
- The compound may interact with specific enzymes or receptors, potentially modulating their activity. Its binding affinity is influenced by the presence of the bromine and trifluoropropyl groups.
Antimicrobial Activity Study
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.
Cytotoxicity Assessment
In a cytotoxicity assessment involving A431 cells, the compound was found to have an IC50 value of approximately 25 µM. This indicates a promising potential for further development as an anticancer agent.
Enzyme Binding Studies
Binding studies revealed that this compound interacts with certain enzymes involved in metabolic pathways. The binding affinity was assessed using surface plasmon resonance (SPR), showing a Kd value of 150 nM for a target enzyme.
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling.
- Enzyme Inhibition : It potentially inhibits enzymes critical for cell proliferation and survival in cancer cells.
Q & A
Basic Synthesis: What are the standard synthetic routes for 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. For example, reacting a bromo-fluoroalkyl precursor (e.g., 2-bromo-3,3,3-trifluoropropyl bromide) with morpholine under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like dichloromethane or toluene. Reaction optimization (temperature, stoichiometry) is critical for yield and purity .
Structural Characterization: Which analytical techniques are essential for confirming its structure?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : To verify substituent positions (e.g., ¹H NMR for morpholine protons, ¹⁹F NMR for trifluoropropyl groups).
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS showing [M+H]⁺ at m/z 274–278).
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline form .
Reactivity Analysis: How do bromine and fluorine substituents influence its chemical reactivity?
Methodological Answer:
- Bromine : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings).
- Trifluoropropyl Group : Electron-withdrawing effects stabilize intermediates and influence reaction pathways (e.g., SN2 vs. SN1 mechanisms).
- Morpholine Ring : Participates in hydrogen bonding and coordination with metal catalysts .
Advanced Synthesis Optimization: How can reaction yields be improved?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) removes byproducts .
Computational Modeling: How can molecular docking predict biological targets?
Methodological Answer:
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking studies.
- Target Selection : Prioritize receptors with halogen-binding pockets (e.g., kinase enzymes).
- Validation : Compare predicted binding energies with experimental IC₅₀ values .
Biological Activity Profiling: What pharmacological targets are plausible?
Methodological Answer:
- Kinase Inhibition : Fluorine and bromine enhance affinity for ATP-binding pockets.
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Structure-Activity Relationship (SAR) Studies: How to design analogs?
Methodological Answer:
- Substituent Variation : Replace bromine with iodine for heavier atom effects.
- Morpholine Modifications : Introduce methyl groups to alter lipophilicity (ClogP calculations).
- Bioisosteres : Replace trifluoropropyl with pentafluorosulfanyl groups for enhanced stability .
Analytical Challenges: How to resolve impurities in HPLC?
Methodological Answer:
- Column Choice : Use C18 columns with 5 µm particle size.
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA for peak resolution.
- Detection : UV at 254 nm for bromine absorption .
Reaction Mechanism Elucidation: SN1 vs. SN2 pathways in synthesis?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying conditions (polar solvents favor SN1).
- Stereochemistry Analysis : Chiral HPLC to detect racemization (indicative of SN1).
- Computational DFT : Calculate transition-state energies for pathway validation .
Stability and Storage: What conditions prevent degradation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
